4,4'-(Pyrene-1,6-diyl)dibenzaldehyde
Overview
Description
4,4'-(Pyrene-1,6-diyl)dibenzaldehyde is a useful research compound. Its molecular formula is C30H18O2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis : A derivative, 4,4′-(4,4′-(5-hydroxypentane-2,2-diyl)bis(4,1-phenylene))bis(oxy)dibenzaldehyde, has been synthesized and used for ring-opening polymerization of e-caprolactone (Sane, Tawade, Palaskar, Menon, & Wadgaonkar, 2012).
Material Synthesis : 4,4′-(Ethyne-1,2-diyl)dibenzaldehyde serves as a starting material for synthesizing equatorial fullerene bisadducts (Figueira-Duarte, Gégout, Olivier, Cardinali, & Nierengarten, 2009).
Biomedical Applications : A synthesized compound related to pyrene shows promise in regulating inflammatory diseases, suggesting potential biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).
Structural Analysis : A new crystalline form of 4,4′-(Ethylenedioxy)dibenzaldehyde was identified, offering insights into molecular structure (Tewari, Singh, Puerta, & Valerga, 2007).
Optoelectronic Applications : Pyrene's application in OLEDs is limited due to aggregation and fluorescence quenching, highlighting the need for improved molecular designs (Figueira-Duarte, Del Rosso, Trattnig, Sax, List, & Müllen, 2010).
Organic Synthesis : The synthesis of 2-vinyl-3,4,5,6-tetrahydrobenzaldehyde and its equilibration with 4,5-tetramethylene-2H-pyran are used in scientific research, demonstrating the compound's versatility (Schiess & Chia, 1970).
Polymer Chemistry : The RAFT polymerization of 4-vinylbenzaldehyde (VBA) produces poly(vinylbenzaldehyde) (PVBA) with controlled molecular weight and low polydispersity, useful in polymer chemistry (Sun, Cheng, & Wooley, 2007).
properties
IUPAC Name |
4-[6-(4-formylphenyl)pyren-1-yl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O2/c31-17-19-1-5-21(6-2-19)25-13-9-23-12-16-28-26(22-7-3-20(18-32)4-8-22)14-10-24-11-15-27(25)29(23)30(24)28/h1-18H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCRRFATSAHBCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Pyrene-1,6-diyl)dibenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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